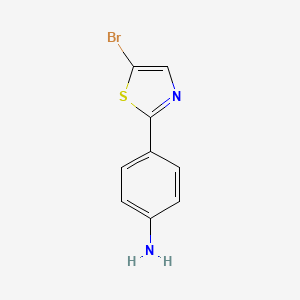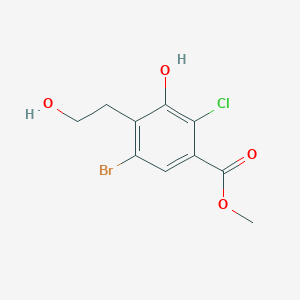
N-(4-Hydroxy-2-pyridyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-pyridyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the use of more efficient and scalable methods. One such method includes the reductive carbonylation of nitrobenzene using a palladium-based catalytic system. This process allows for the selective formation of this compound in a one-pot reaction with high yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Hydroxy-2-pyridyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-2-pyridylacetamide.
Reduction: Formation of 4-amino-2-pyridylacetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Hydroxy-2-pyridyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of N-(4-Hydroxy-2-pyridyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamide group can interact with various receptors and proteins, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(2-Pyridyl)acetamide: Similar structure but lacks the hydroxy group, leading to different chemical and biological properties.
N-(4-Hydroxy-2-nitrophenyl)acetamide: Contains a nitro group, which can be reduced to an amine, altering its reactivity and applications.
Uniqueness
N-(4-Hydroxy-2-pyridyl)acetamide is unique due to the presence of both a hydroxy group and an acetamide group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
N-(4-oxo-1H-pyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-7-4-6(11)2-3-8-7/h2-4H,1H3,(H2,8,9,10,11) |
Clé InChI |
DVHURIFCUKTAHP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=O)C=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


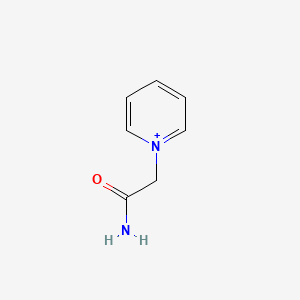
![2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13911108.png)

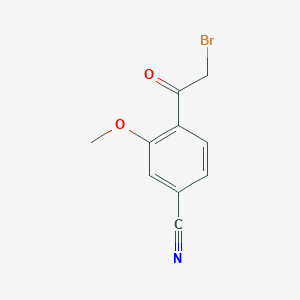
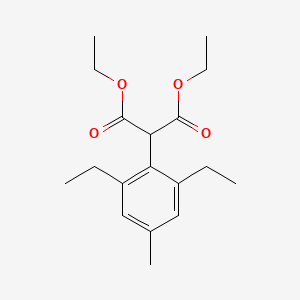

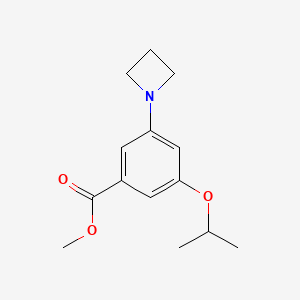
![Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate](/img/structure/B13911152.png)
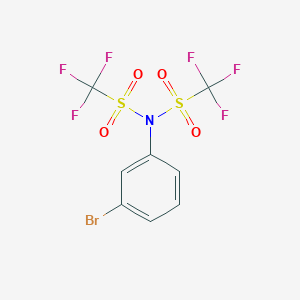
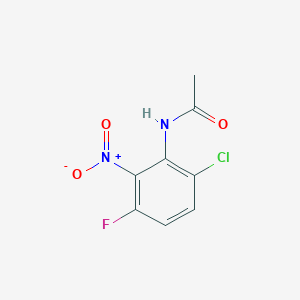
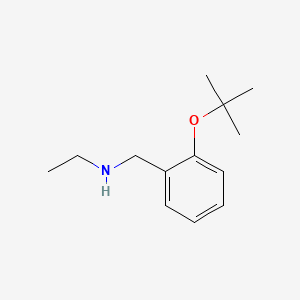
![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)
